molecular formula C24H27N3O4S B11484463 1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11484463
M. Wt: 453.6 g/mol
InChI Key: CUTWZJNGWRGQML-UHFFFAOYSA-N
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Description

1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine and propoxyphenyl groups may enhance its binding affinity and selectivity, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is unique due to its spiro structure and the combination of morpholine and propoxyphenyl groups

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

1'-(morpholin-4-ylmethyl)-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H27N3O4S/c1-2-13-31-19-9-7-18(8-10-19)27-22(28)16-32-24(27)20-5-3-4-6-21(20)26(23(24)29)17-25-11-14-30-15-12-25/h3-10H,2,11-17H2,1H3

InChI Key

CUTWZJNGWRGQML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCOCC5

Origin of Product

United States

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